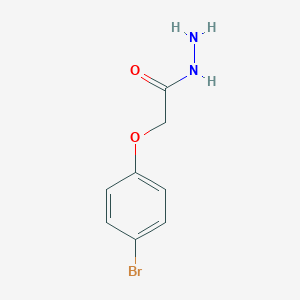![molecular formula C19H19NO4 B095257 [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-55-2](/img/structure/B95257.png)
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is an organic compound that features a biphenyl group, a propynyl group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate typically involves multiple steps:
Formation of the biphenylyloxy group: This can be achieved through a coupling reaction between a halogenated biphenyl and a suitable nucleophile.
Introduction of the propynyl group: This step might involve the use of a propargyl halide and a base to introduce the propynyl group.
Formation of the carbamate group: This can be done by reacting the intermediate with an isocyanate or a carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different products.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The biphenylyloxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield an aldehyde or a carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(p-Biphenylyloxy)-2-propanol carbamate: Lacks the propynyl group.
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.
1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate.
Uniqueness
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the presence of both the propynyl and carbamate groups, which can impart specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
16222-55-2 |
|---|---|
Fórmula molecular |
C19H19NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21) |
Clave InChI |
HJUVJAPUEFRVTA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
SMILES canónico |
C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N |
Sinónimos |
1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



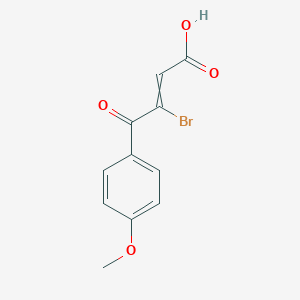
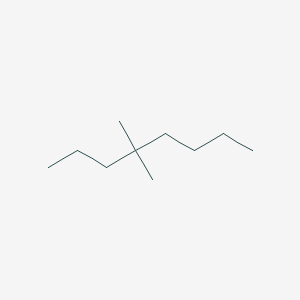
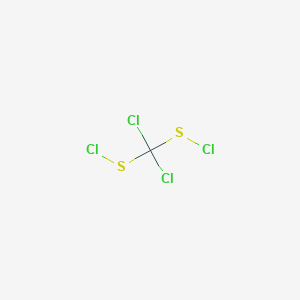
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
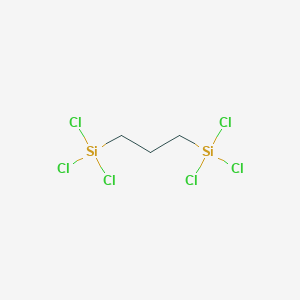
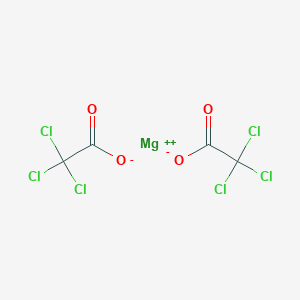
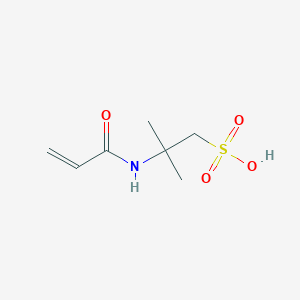
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
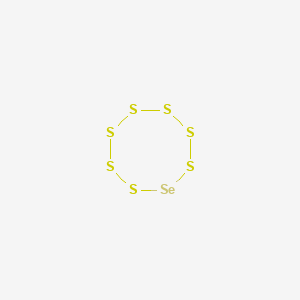
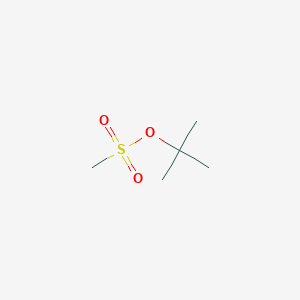
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B95195.png)
